N-(2-chlorobenzyl)-4-methoxy-N-(pyridin-2-yl)benzamide
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Overview
Description
N-[(2-CHLOROPHENYL)METHYL]-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE is an organic compound belonging to the class of benzanilides. These compounds are characterized by an anilide group where the carboxamide group is substituted with a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-CHLOROPHENYL)METHYL]-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE typically involves the reaction of 2-chlorobenzyl chloride with 4-methoxybenzoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then reacted with 2-aminopyridine to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(2-CHLOROPHENYL)METHYL]-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(2-CHLOROPHENYL)METHYL]-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also modulate receptor activity by binding to receptor sites and altering their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
- N-(4-chlorophenyl)-1-(pyridin-2-yl)ethanone
Uniqueness
N-[(2-CHLOROPHENYL)METHYL]-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its methoxy group enhances its solubility and bioavailability, while the chlorophenyl and pyridinyl groups contribute to its binding affinity and specificity for molecular targets .
Properties
Molecular Formula |
C20H17ClN2O2 |
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Molecular Weight |
352.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-methoxy-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C20H17ClN2O2/c1-25-17-11-9-15(10-12-17)20(24)23(19-8-4-5-13-22-19)14-16-6-2-3-7-18(16)21/h2-13H,14H2,1H3 |
InChI Key |
CISHFTOUWFNMEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2Cl)C3=CC=CC=N3 |
Origin of Product |
United States |
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